molecular formula C10H17NO2S B13906278 Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate

Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13906278
M. Wt: 215.31 g/mol
InChI Key: OHASBSLYWBCVJV-UHFFFAOYSA-N
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Description

Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is a heterocyclic compound featuring a spirocyclic scaffold with a sulfur atom (thia) and a nitrogen atom (aza) in its fused ring system. The molecule consists of a cyclohexane ring fused to a thiazolidine ring, with a carboxylate ester group at the 3-position. This structural motif is of significant interest in medicinal and agrochemical research due to its versatility in accommodating diverse substituents, enabling modulation of biological activity .

Key properties include:

  • Molecular formula: C10H16NO2S (free base) or C10H18ClNO2S (hydrochloride salt) .
  • Molecular weight: 238.31 (free base), 251.77 (hydrochloride) .
  • Synthesis: Typically prepared via cyclocondensation of cyclohexanone, thioglycolic acid, and ammonium carbonate, followed by functionalization of the carboxylate group .

The compound’s spirocyclic architecture enhances conformational rigidity, often improving target binding specificity and metabolic stability .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C10H17NO2S/c1-13-9(12)8-7-14-10(11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3

InChI Key

OHASBSLYWBCVJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC2(N1)CCCCC2

Origin of Product

United States

Preparation Methods

One-Pot Cyclization and Acylation Method

This is a widely reported and efficient approach for synthesizing methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate derivatives, particularly those bearing acyl substituents on the nitrogen atom.

Reaction Scheme and Conditions

  • Starting materials: l-cysteine methyl ester hydrochloride and appropriate ketones.
  • Base: Triethylamine (Et3N) to neutralize HCl and promote cyclization.
  • Solvent: Toluene, chosen for better yields compared to dichloromethane, THF, or chloroform.
  • Temperature: Cyclization performed at 65 °C under nitrogen atmosphere.
  • Acylation: Direct acylation of the formed thiazolidine with benzoyl chloride or dichloroacetyl chloride at 0 °C.

Procedure Summary

  • Stir l-cysteine methyl ester hydrochloride, ketone, and Et3N in toluene at 65 °C for 2 hours.
  • Cool the reaction mixture to 0 °C and add acyl chloride dropwise.
  • Stir for 1 hour, then wash with saturated NaCl solution and dry over anhydrous sodium sulfate.
  • Remove solvent under reduced pressure and purify by column chromatography.

Reaction Data Table

Parameter Details
l-Cysteine methyl ester hydrochloride 25 mmol
Ketone 25 mmol (various)
Triethylamine (Et3N) 50 mmol
Solvent Toluene (20 mL)
Cyclization Temp. 65 °C
Acylation Temp. 0 °C
Reaction Time Cyclization: 2 h; Acylation: 1 h
Yield Up to 75% (varies with substituents)

This method was demonstrated to be time-saving and efficient, avoiding separate cyclization and acylation steps and providing good yields of this compound derivatives.

Multi-Step Synthesis via Spirocyclic Lactams and Related Intermediates

Another approach involves synthesizing spirocyclic lactams or triazaspiro compounds as intermediates, followed by further functionalization.

Example: Synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Raw materials: Urea, diethyl oxalate, ammonium carbonate, sodium metal.
  • Solvent: Anhydrous methanol.
  • Process: Three sequential reactions — primary, secondary, and intermediate reactions — followed by concentration, filtration, washing, and drying.
  • Key reagents: 2-(ethylamino)acetaldehyde and potassium ferricyanide for intermediate reaction.

Reaction Steps and Conditions

Step Description
Primary reaction Mix urea, diethyl oxalate, ammonium carbonate, and sodium in methanol at 25-30 °C with stirring
Secondary reaction Treat primary product with concentrated hydrochloric acid
Intermediate reaction React secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide at room temp for 24 h
Concentration Concentrate suspension by rotary evaporation at 40 °C to 1/10 volume, cool to 10 °C, filter precipitate
Repeated concentration Concentrate filtrate to 1/3 volume, filter, combine precipitates, wash with deionized water
Drying Air dry for 2 h, then vacuum dry for 24 h

Molar Ratios

Reagent Molar Ratio (relative to diethyl oxalate = 1)
Urea 1.1–1.3
Sodium 2
Ammonium carbonate 0.5–1
Concentrated hydrochloric acid 2–4
2-(ethylamino)acetaldehyde 1.5–2
Potassium ferricyanide 0.05–0.10

Yield and Purity

  • Yield: Approximately 92%
  • Purity: >99.7%
  • Product: 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (closely related spiro compound)

This method is noted for its environmental friendliness by avoiding hazardous reagents like sodium cyanide and using recyclable methanol solvent.

Advanced Synthetic Routes for Spirocyclic Scaffolds

Recent literature on asymmetric total synthesis of complex spirocyclic compounds with azaspiro[4.5]decane skeletons provides insights into constructing stereochemically defined spirocycles.

  • Use of intramolecular Michael addition to form the spirocyclic core.
  • Application of Suzuki coupling to extend side chains.
  • Protection/deprotection strategies with tert-butyldimethylsilyl (TBS) groups.
  • Reduction steps using Ni2B-hydrazine and NaBH4 for nitro and N-oxide intermediates.
  • One-pot hydrogenation-cyclization to efficiently build the azaspiro skeleton with desired stereochemistry.

These methods, while more complex, offer routes to stereochemically pure methyl 1-thia-4-azaspiro[4.5]decane derivatives with potential for further functionalization.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
One-pot cyclization/acylation Uses l-cysteine methyl ester + ketones; Et3N base; toluene solvent; acyl chlorides Efficient, time-saving, good yields (up to 75%) Limited to derivatives with accessible ketones and acyl chlorides
Multi-step synthesis via lactams Urea, diethyl oxalate, ammonium carbonate, sodium; methanol solvent; multi-step reactions High purity (99.7%), high yield (~92%), environmentally friendly Multi-step, requires careful control of reaction conditions
Asymmetric total synthesis Incorporates advanced coupling, protection, and reduction steps Stereochemical control, complex functionalization Multi-step, technically demanding, lower scalability

Research Findings and Notes

  • The one-pot method optimizes solvent choice and temperature (65 °C) to maximize yield and minimize reaction time.
  • The environmentally friendly multi-step method avoids toxic reagents and uses recyclable methanol, suitable for industrial scale-up with yields near 92%.
  • Advanced asymmetric synthesis routes enable access to stereochemically defined compounds, important for biological activity studies.
  • Purification typically involves column chromatography or recrystallization to achieve high purity.
  • Reaction monitoring by IR, NMR, and chromatographic techniques is standard to ensure completion and product integrity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups attached to it.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 1-thia-4-azaspiro[4

Mechanism of Action

The exact mechanism of action of Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the structure allows it to form various interactions with biological molecules, potentially leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference ID
Methyl (R)-4-(p-nitrobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate (4a) C17H20N2O5S 388.42 p-nitrobenzoyl 148 91 Safener activity in maize
Methyl (R)-4-(2,4-dichlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate (4b) C17H18Cl2NO3S 414.30 2,4-dichlorobenzoyl 151–152 81 Herbicide safener
N-(2-Methyl-8-叔丁基-3-氧代-1-噻唑-4-氮杂双环[4.5]癸-4-基)-3-苯丙胺酰胺 (8n) C23H32N2O2S 408.58 2-methyl, 8-tert-butyl, phenyl N/A N/A Anti-coronavirus (EC50 = 5.5 µM)
4-(4-Fluorophenyl)-N-(5-(D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine (18) C24H30FN5O6S2 591.65 4-fluorophenyl, glucopyranosyl N/A 68–75 Anticancer (in vitro screening)

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in 4a) enhance herbicide safener activity, while bulky substituents (e.g., tert-butyl in 8n) improve antiviral potency .
  • Functional Groups : Carboxylate esters (e.g., 4a, 4b) are common in agrochemicals, whereas imine derivatives (e.g., 18) are explored for anticancer applications .
Physicochemical Properties
  • Melting Points: Derivatives with aromatic substituents (e.g., 4a, 4b) have higher melting points (148–152°C) compared to non-aromatic analogues .
  • Spectral Data : IR spectra show characteristic C=O stretches at 1734–1633 cm<sup>−1</sup>, while <sup>1</sup>H NMR confirms spirocyclic conformation (δ 3.71–4.50 ppm for N-CH and O-CH3 groups) .

Biological Activity

Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent findings.

1. Overview of Biological Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound targets various cellular pathways, which are crucial for programmed cell death, making it a candidate for further development as a therapeutic agent against malignancies such as liver, prostate, and colorectal cancers .

Table 1: Summary of Biological Activities

Activity Target Cells Mechanism Reference
AnticancerHepG-2 (liver), PC-3 (prostate), HCT116 (colorectal)Induction of apoptosis
AntiviralHuman coronavirus 229EInhibition of viral replication
Potential for other diseasesVarious cell linesInteraction with cellular proteins

The exact mechanism by which this compound exerts its biological effects involves interaction with specific cellular proteins that regulate apoptosis and other cellular processes. Preliminary studies suggest that it may inhibit pathways critical for cancer cell survival, thereby promoting cell death .

Case Study: Anticancer Activity

In a study examining the anticancer activity of synthesized derivatives of this compound, several showed moderate to high inhibition against HepG-2, PC-3, and HCT116 cell lines. The most active compounds were found to significantly reduce cell viability, indicating their potential as anticancer agents .

3. Synthesis and Derivatives

The synthesis of this compound typically involves a one-pot three-component reaction, allowing for efficient production in both laboratory and industrial settings. Optimizing reaction parameters can enhance yield and scalability for therapeutic applications.

Table 2: Synthesis Overview

Step Description
Step 1Combine starting materials in a one-pot reaction
Step 2Optimize reaction conditions for yield
Step 3Purify the product using standard techniques

4. Comparative Analysis with Related Compounds

This compound can be compared to other spirocyclic compounds to highlight its unique properties:

Table 3: Comparative Biological Activity

Compound Name Structural Features Biological Activity
Thiazolopyrimidine derivativesSpirocyclic structureAnticancer activity
Ethyl 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochlorideSimilar spiro structureAnticancer activity
Novel thiazolidinonesDifferent scaffoldAntiviral activity

This comparison emphasizes how this compound stands out due to its specific structural features, including the presence of sulfur and nitrogen atoms, which contribute to its distinct chemical properties and biological activities .

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